Benzene, 1,1'-ethylidenebis(4-methoxy)-
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Overview
Description
Benzene, 1,1’-ethylidenebis(4-methoxy)-, also known as 4,4’-(ethane-1,1-diyl)bis(methoxybenzene), is an organic compound with the molecular formula C16H18O2. This compound is characterized by two methoxybenzene groups connected by an ethylidene bridge. It is a derivative of bisphenol E, which is used in the production of polycarbonate and epoxy resins .
Preparation Methods
The synthesis of Benzene, 1,1’-ethylidenebis(4-methoxy)- typically involves the reaction of 4-methoxybenzaldehyde with ethylidene dibromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzene groups are introduced to the ethylidene bridge .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Benzene, 1,1’-ethylidenebis(4-methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Benzene, 1,1’-ethylidenebis(4-methoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-ethylidenebis(4-methoxy)- involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Benzene, 1,1’-ethylidenebis(4-methoxy)- can be compared with other similar compounds, such as:
Bisphenol A: Another bisphenol derivative used in the production of polycarbonate plastics and epoxy resins. It has a similar structure but different substituents on the benzene rings.
Bisphenol E: A direct derivative of Benzene, 1,1’-ethylidenebis(4-methoxy)-, used in similar applications but with slight variations in its chemical properties.
Bisphenol F: Another related compound with different substituents, used in the production of resins and coatings.
The uniqueness of Benzene, 1,1’-ethylidenebis(4-methoxy)- lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry .
Biological Activity
Benzene, 1,1'-ethylidenebis(4-methoxy)-, also known as 4,4'-(ethane-1,1-diyl)bis(methoxybenzene), is an organic compound with the molecular formula C16H18O2. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. Below is a detailed examination of its biological activity, including data tables and relevant research findings.
Property | Details |
---|---|
CAS Number | 10543-21-2 |
Molecular Formula | C16H18O2 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | 1-methoxy-4-[1-(4-methoxyphenyl)ethyl]benzene |
Canonical SMILES | CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Antimicrobial Activity
Research indicates that Benzene, 1,1'-ethylidenebis(4-methoxy)- exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound could potentially be developed into an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems. This property may have implications for its use in developing nutraceuticals aimed at combating oxidative stress.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial effectiveness of Benzene, 1,1'-ethylidenebis(4-methoxy)- against common pathogens.
- Method: Disc diffusion method was employed against strains such as Staphylococcus aureus and Escherichia coli.
- Results: The compound showed zones of inhibition ranging from 12 mm to 20 mm depending on the concentration used.
-
Antioxidant Activity Assessment
- Objective: To assess the antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
- Method: Various concentrations of the compound were tested.
- Results: IC50 values indicated strong antioxidant activity with values comparable to established antioxidants like ascorbic acid.
The biological activity of Benzene, 1,1'-ethylidenebis(4-methoxy)- is attributed to its ability to interact with cellular targets. Its methoxy groups are believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets such as enzymes and receptors. The exact pathways are still under investigation but may involve modulation of signaling pathways related to inflammation and cellular stress responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Benzene, 1,1'-ethylidenebis(4-methoxy)-, it is useful to compare it with other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Bisphenol A | BPA Structure | Endocrine disruptor; antimicrobial properties |
Bisphenol E | BPE Structure | Antioxidant; less studied than BPA |
Benzene, 1,1'-ethylidenebis(4-methoxy)- | Current Compound Structure | Antimicrobial; strong antioxidant |
Properties
CAS No. |
10543-21-2 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-12(13-4-8-15(17-2)9-5-13)14-6-10-16(18-3)11-7-14/h4-12H,1-3H3 |
InChI Key |
CQXQDXZMKXKMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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